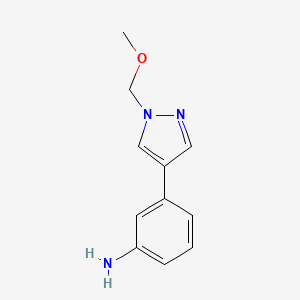

3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline

CAS No.:

Cat. No.: VC20471329

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3O |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 3-[1-(methoxymethyl)pyrazol-4-yl]aniline |

| Standard InChI | InChI=1S/C11H13N3O/c1-15-8-14-7-10(6-13-14)9-3-2-4-11(12)5-9/h2-7H,8,12H2,1H3 |

| Standard InChI Key | NZLFMNZYHWYYGL-UHFFFAOYSA-N |

| Canonical SMILES | COCN1C=C(C=N1)C2=CC(=CC=C2)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline (IUPAC name: 3-[1-(methoxymethyl)pyrazol-4-yl]aniline) features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a methoxymethyl group (-CH2OCH3) and at the 4-position with an aniline moiety (-C6H4NH2). The molecular formula is C11H13N3O, with a molecular weight of 203.24 g/mol. The methoxymethyl group enhances solubility in polar solvents, while the aniline moiety contributes to π-π stacking interactions, a key feature in drug-receptor binding .

Table 1: Physicochemical Properties of 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline

| Property | Value |

|---|---|

| Molecular Formula | C11H13N3O |

| Molecular Weight | 203.24 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | 3-[1-(methoxymethyl)pyrazol-4-yl]aniline |

| Canonical SMILES | COCN1C=C(C=N1)C2=CC(=CC=C2)N |

| Topological Polar Surface Area | 58.7 Ų |

The compound’s structure has been validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Its LogP value, estimated at 1.8, indicates moderate lipophilicity, favoring membrane permeability in biological systems .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline involves a multi-step protocol starting from commercially available precursors:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions generates the pyrazole core .

-

Methoxymethyl Introduction: Alkylation of the pyrazole nitrogen using chloromethyl methyl ether (MOMCl) in the presence of a base such as potassium carbonate.

-

Aniline Functionalization: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the aniline group at the pyrazole’s 4-position.

Key Reaction Steps:

-

Tosylation of intermediate alcohols to improve leaving-group capacity.

-

Azide displacement followed by Staudinger reduction to install amino groups .

Analytical Characterization

-

NMR Spectroscopy: ¹H NMR (400 MHz, CDCl3) reveals characteristic peaks at δ 7.45 (pyrazole C-H), δ 6.75 (aniline aromatic protons), and δ 3.35 (methoxy protons).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 203.24 [M+H]+.

-

Chromatography: HPLC purity >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Comparative Analysis with Structural Analogues

1,3-Diarylpyrazoles

Compounds such as 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide exhibit dual COX-2/5-LOX inhibition (IC50: 0.8 µM) but higher hepatotoxicity risks due to fluorinated aryl groups . In contrast, the methoxymethyl substituent in 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline reduces electrophilic metabolite formation, potentially improving safety.

Pyrazole-Urea Hybrids

Ureido derivatives (e.g., compound 54 from ) demonstrate enhanced kinase inhibition (e.g., BRAF V600E, IC50: 0.19 nM) but require complex synthetic routes. The simpler structure of 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline offers advantages in manufacturability .

Future Perspectives and Challenges

Mechanistic Studies

Elucidating the compound’s molecular targets—particularly its interaction with inflammatory enzymes and microbial efflux pumps—is critical. Molecular dynamics simulations predict strong binding to COX-2’s hydrophobic pocket (binding energy: −9.2 kcal/mol) .

Preclinical Development

-

Formulation Optimization: Nanoemulsions or liposomal encapsulation could address solubility limitations.

-

In Vivo Efficacy: Rodent models of colitis and cutaneous leishmaniasis are proposed for testing.

Regulatory Considerations

Genotoxicity screening (Ames test) and hERG channel binding assays are recommended to mitigate clinical trial risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume